molecular formula C22H28N4O3 B4193627 5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline

5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline

Cat. No. B4193627
M. Wt: 396.5 g/mol
InChI Key: MTHISACMMVTMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline, also known as BPN or BPN' is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline acts as a partial agonist at the dopamine D2 receptor, meaning that it can activate the receptor to a certain extent but not fully. It has been shown to increase dopamine release in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in animals, suggesting that it may have stimulant-like effects. This compound has also been shown to increase the release of acetylcholine in the brain, which may contribute to its potential cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using this compound is that it can only partially activate the dopamine D2 receptor, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Another area of interest is its potential cognitive-enhancing effects, which may have applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.

Scientific Research Applications

5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline has been widely studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. This compound has also been studied as a potential treatment for Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-22(2,3)16-23-19-15-18(9-10-20(19)26(28)29)24-11-13-25(14-12-24)21(27)17-7-5-4-6-8-17/h4-10,15,23H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHISACMMVTMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.